N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines a pyrazole ring with a naphthalene moiety and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 3-chloro-4-methoxyaniline: This intermediate can be synthesized by chlorination of 4-methoxyaniline.
Formation of the pyrazole ring: The 3-chloro-4-methoxyaniline is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.
Coupling with naphthalene: The pyrazole intermediate is then coupled with a naphthalene derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide: shares structural similarities with other pyrazole derivatives and naphthalene-containing compounds.
N-(3-chloro-4-methoxyphenyl)-5-(phenyl)-1H-pyrazole-3-carboxamide: This compound lacks the naphthalene moiety but retains the pyrazole and substituted phenyl groups.
N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of the carboxamide group.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H16ClN3O2 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H16ClN3O2/c1-27-20-10-9-14(11-17(20)22)23-21(26)19-12-18(24-25-19)16-8-4-6-13-5-2-3-7-15(13)16/h2-12H,1H3,(H,23,26)(H,24,25) |
InChI Key |
IMYRVUQSDLJOFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.